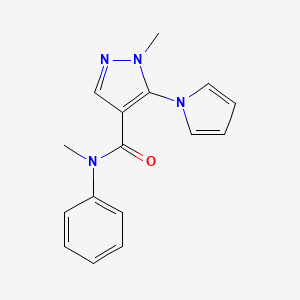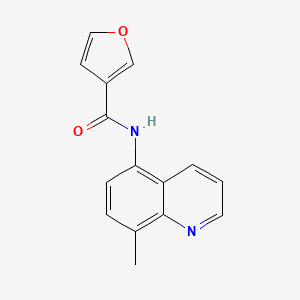
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to regulate blood glucose levels, making it a promising candidate for the treatment of type 2 diabetes.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves the inhibition of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide, which leads to an increase in incretin hormone levels. This, in turn, stimulates insulin secretion and suppresses glucagon secretion, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide are primarily related to its ability to regulate blood glucose levels. By inhibiting N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide and increasing incretin hormone levels, this compound can improve insulin secretion and reduce glucagon secretion, resulting in improved glycemic control.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic properties in the treatment of type 2 diabetes. However, limitations include the need for further research to fully understand its safety and efficacy, as well as the potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide. These include:
1. Further studies to investigate its safety and efficacy in the treatment of type 2 diabetes.
2. Exploration of its potential therapeutic properties in other diseases and conditions.
3. Development of more potent and selective N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide inhibitors.
4. Investigation of the potential for combination therapy with other antidiabetic agents.
5. Studies to understand the long-term effects of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide on glucose metabolism and other physiological processes.
In conclusion, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide is a promising compound with potential therapeutic properties in the treatment of type 2 diabetes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its safety and efficacy and to explore its potential therapeutic properties in other diseases and conditions.
Méthodes De Synthèse
The synthesis of N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide involves several steps. The first step involves the reaction of 1,3-dimethyl-5-aminopyrazole with ethyl formate to form 1-ethyl-3-methyl-5-aminopyrazole. This intermediate compound is then reacted with phenyl isocyanate to form N-phenyl-1-ethyl-3-methyl-5-pyrrolylcarboxamide. Finally, this compound is reacted with dimethyl sulfate to yield the final product, N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic properties in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide), which is responsible for breaking down incretin hormones. Incretin hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon secretion.
Propriétés
IUPAC Name |
N,1-dimethyl-N-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-18(13-8-4-3-5-9-13)16(21)14-12-17-19(2)15(14)20-10-6-7-11-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFIBQNROCUTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N(C)C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)




![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)


![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
